molecular formula C6H7F3N4O2 B11750314 2-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanamine

2-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanamine

Cat. No.: B11750314
M. Wt: 224.14 g/mol
InChI Key: BKBMBCQQMRUXHR-UHFFFAOYSA-N
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Description

2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine typically involves multiple steps

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups at the trifluoromethyl position .

Scientific Research Applications

2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine exerts its effects involves interactions with specific molecular targets. The nitro group and trifluoromethyl group are known to influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-3-trifluoromethyl aniline
  • 5-amino-2-nitrobenzotrifluoride
  • 4-bromo-2-nitrotrifluorotoluene

Uniqueness

Compared to similar compounds, 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .

Properties

Molecular Formula

C6H7F3N4O2

Molecular Weight

224.14 g/mol

IUPAC Name

2-[4-nitro-3-(trifluoromethyl)pyrazol-1-yl]ethanamine

InChI

InChI=1S/C6H7F3N4O2/c7-6(8,9)5-4(13(14)15)3-12(11-5)2-1-10/h3H,1-2,10H2

InChI Key

BKBMBCQQMRUXHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCN)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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